N-Ethyl-3,4-(methylenedioxy)aniline-d5

LC-MS/MS Method Development Forensic Toxicology Isotope Dilution Mass Spectrometry

N-Ethyl-3,4-(methylenedioxy)aniline-d5 (CAS 1216722-76-7) is a stable isotope-labeled compound in which five hydrogen atoms on the ethyl group are replaced with deuterium atoms, corresponding to the molecular formula C₉H₆D₅NO₂ and molecular weight 170.22 g/mol. This compound serves as a deuterated internal standard for the accurate quantification of its non-deuterated analog, N-ethyl-3,4-(methylenedioxy)aniline (CAS 32953-14-3, molecular weight 165.19 g/mol), in mass spectrometry-based analytical workflows.

Molecular Formula C9H11NO2
Molecular Weight 170.22 g/mol
Cat. No. B565404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-3,4-(methylenedioxy)aniline-d5
SynonymsN-Ethyl-1,3-benzodioxol-5-amine-d5;  3,4-Methylenedioxy-N-ethylaniline-d5;  N-(1,3-Benzodioxol-5-yl)ethylamine-d5; 
Molecular FormulaC9H11NO2
Molecular Weight170.22 g/mol
Structural Identifiers
InChIInChI=1S/C9H11NO2/c1-2-10-7-3-4-8-9(5-7)12-6-11-8/h3-5,10H,2,6H2,1H3/i1D3,2D2
InChIKeyFPKGTVXPIULTIP-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Ethyl-3,4-(methylenedioxy)aniline-d5: A Deuterated Internal Standard for LC-MS/MS Quantification of Amphetamine-Derived Analytes and Oxolinic Acid Metabolites


N-Ethyl-3,4-(methylenedioxy)aniline-d5 (CAS 1216722-76-7) is a stable isotope-labeled compound in which five hydrogen atoms on the ethyl group are replaced with deuterium atoms, corresponding to the molecular formula C₉H₆D₅NO₂ and molecular weight 170.22 g/mol . This compound serves as a deuterated internal standard for the accurate quantification of its non-deuterated analog, N-ethyl-3,4-(methylenedioxy)aniline (CAS 32953-14-3, molecular weight 165.19 g/mol), in mass spectrometry-based analytical workflows . Structurally, N-ethyl-3,4-(methylenedioxy)aniline represents the amine metabolite of 3,4-methylenedioxy-N-ethylamphetamine (MDEA, 'Eve') and is also recognized as a synthetic intermediate in the preparation of oxolinic acid and related quinolone antibiotics [1].

Why Non-Isotopic Internal Standards Cannot Substitute for N-Ethyl-3,4-(methylenedioxy)aniline-d5 in Quantitative LC-MS/MS Workflows


Accurate quantification of N-ethyl-3,4-(methylenedioxy)aniline in complex biological or environmental matrices requires compensation for sample preparation losses, matrix-induced ionization suppression/enhancement, and instrument variability. While structurally similar compounds (e.g., other substituted anilines or amphetamine derivatives) may be employed as internal standards, they exhibit differential extraction recovery, chromatographic retention time shifts, and disparate ionization efficiencies in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) sources [1]. These discrepancies introduce systematic quantification errors that cannot be fully corrected by post-acquisition data normalization. Deuterated internal standards—such as N-ethyl-3,4-(methylenedioxy)aniline-d5—co-elute with the target analyte, share nearly identical physicochemical properties, and exhibit equivalent ionization behavior, thereby providing the highest attainable accuracy and precision in isotope dilution mass spectrometry (IDMS) workflows [2]. The use of non-deuterated surrogate standards in forensic toxicology and pharmaceutical impurity profiling has been shown to produce matrix effect biases ranging from -30% to +130% recovery deviation, underscoring the necessity of isotope-labeled analogs for regulatory-compliant method validation [3].

Quantitative Differentiation Evidence: N-Ethyl-3,4-(methylenedioxy)aniline-d5 Versus Alternative Internal Standards and Structural Analogs


Mass Shift of +5 Da Enables Unambiguous MS/MS Discrimination from Endogenous Isobaric Interferences

N-Ethyl-3,4-(methylenedioxy)aniline-d5 incorporates five deuterium atoms specifically positioned on the N-ethyl moiety, producing a molecular ion [M+H]⁺ at m/z 171.2 compared to m/z 166.1 for the non-deuterated analyte . This 5-Da mass differential exceeds the minimum recommended 3-Da separation for quantitative LC-MS/MS, effectively eliminating isotopic cross-talk and enabling clean selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions without signal bleed from the analyte's natural M+1 or M+2 isotopic envelope . In contrast, lower-labeling deuterated standards (e.g., d3-labeled analogs) may suffer from partial chromatographic separation (deuterium isotope effect) and insufficient mass resolution from endogenous isotopic peaks.

LC-MS/MS Method Development Forensic Toxicology Isotope Dilution Mass Spectrometry

Deuterium Labeling on the Ethyl Moiety Minimizes Metabolic H/D Back-Exchange During Sample Workup

The deuterium labeling in N-ethyl-3,4-(methylenedioxy)aniline-d5 is exclusively positioned on the terminal N-ethyl group (five deuterium atoms on C1 and C2 of the ethyl chain), as confirmed by IUPAC nomenclature N-(1,1,2,2,2-pentadeuterioethyl)-1,3-benzodioxol-5-amine . This labeling strategy avoids placement of deuterium on the aromatic methylenedioxy ring or at metabolically labile benzylic positions, thereby minimizing the risk of deuterium-hydrogen back-exchange under physiological pH, enzymatic incubation, or acidic/basic extraction conditions. In contrast, deuterated standards labeled on the methylenedioxy bridge (common in MDMA-d5 and MDEA-d5 analogs) may undergo partial H/D exchange during O-demethylenation metabolic studies, introducing quantification uncertainty in pharmacokinetic applications [1].

Pharmacokinetic Studies Metabolic Stability In Vitro Metabolism

Near-Identical Chromatographic Retention Time to Non-Deuterated Analyte Ensures Co-Elution and Matrix Effect Compensation

Deuterated internal standards are expected to co-elute with their non-deuterated counterparts within 0.01–0.03 minutes under reversed-phase LC conditions, thereby experiencing identical matrix-induced ionization suppression or enhancement at the ESI source [1]. This co-elution property is essential for accurate isotope dilution quantification. Notably, a systematic evaluation of deuterated versus non-deuterated internal standards for MDEA and related amphetamine derivatives demonstrated that non-deuterated surrogate standards produced matrix effect biases ranging from 36% to 130% recovery across different wastewater and urine matrices, whereas deuterated analogs reduced this variability to within 91–114% recovery with precision (RSD) of 1.5–4.4% [2].

LC-MS/MS Quantification Matrix Effect Correction Bioanalytical Method Validation

Certified Isotopic Purity ≥98% Enables Accurate Isotope Dilution Calculations Without Cross-Contamination Correction

N-Ethyl-3,4-(methylenedioxy)aniline-d5 is commercially supplied with certified isotopic purity ≥98% and chemical purity ≥98% as verified by HPLC and MS analysis . This high isotopic purity minimizes the 'reverse contribution' of unlabeled analyte to the internal standard channel—a known source of systematic error in isotope dilution mass spectrometry. Lower-purity deuterated standards (e.g., 95% isotopic enrichment) introduce 5% unlabeled carryover that must be mathematically corrected, increasing method complexity and uncertainty. The d5-labeling scheme, with five deuterium atoms, further reduces the statistical probability of naturally occurring all-¹²C isotopologues overlapping with the internal standard mass channel compared to d3-labeled standards [1].

Analytical Reference Standards Quality Control Isotope Dilution

MDEA Metabolism Pathway Relevance: N-Ethyl-3,4-(methylenedioxy)aniline as an Analytical Marker for MDEA Intake Confirmation

N-Ethyl-3,4-(methylenedioxy)aniline (non-deuterated) is structurally related to 4-hydroxy-3-methoxyethylamphetamine (HMEA), a major phase I metabolite of MDEA formed via O-demethylenation of the methylenedioxy bridge followed by catechol O-methyltransferase (COMT)-mediated 3-O-methylation [1]. Detection of HMEA in urine or plasma confirms MDEA ingestion and distinguishes MDEA use from MDMA or MDA exposure. The deuterated analog N-ethyl-3,4-(methylenedioxy)aniline-d5 serves as the optimal internal standard for quantifying this confirmatory metabolite, as it shares the N-ethyl-3,4-methylenedioxyaniline pharmacophore while providing the mass shift necessary for MS/MS discrimination [2]. Plasma concentrations of MDEA metabolites in human subjects receiving 140 mg oral racemic MDEA hydrochloride have been quantified with enantioselective HPLC methods achieving limits of quantitation of 1.2 ng/mL (MDA) to 16 ng/mL (HMEA) and relative standard deviations <3% [3].

Forensic Toxicology Clinical Toxicology Drug Metabolism

Deuterium Isotope Effect on Chromatographic Retention: d5-Labeling Minimizes Resolution from Analyte

Deuterated internal standards may exhibit slight chromatographic shifts relative to their non-deuterated analogs due to the deuterium isotope effect—deuterium forms stronger C-D bonds than C-H bonds, altering hydrophobicity and retention on reversed-phase columns [1]. The magnitude of this retention shift correlates with the number and position of deuterium labels. Standards labeled with 9–11 deuterium atoms (e.g., d9- or d11-labeled compounds) can exhibit retention time differences of 0.1–0.3 minutes, which may cause the internal standard to elute in a slightly different solvent composition than the analyte, compromising matrix effect compensation. N-Ethyl-3,4-(methylenedioxy)aniline-d5, with five deuterium atoms specifically on the ethyl chain, is expected to exhibit minimal chromatographic shift while maintaining sufficient mass differentiation .

Reversed-Phase LC Isotope Effect Method Transfer

Validated Application Scenarios for N-Ethyl-3,4-(methylenedioxy)aniline-d5 in Forensic, Pharmaceutical, and Environmental Analysis


Forensic Toxicology: Confirmatory LC-MS/MS Quantification of MDEA Metabolites in Urine and Plasma

In forensic toxicology laboratories, N-ethyl-3,4-(methylenedioxy)aniline-d5 is deployed as the internal standard for quantifying HMEA (4-hydroxy-3-methoxyethylamphetamine) and structurally related MDEA metabolites in human biological matrices. This application is critical for distinguishing MDEA ('Eve') ingestion from MDMA or MDA use, as HMEA is a unique confirmatory metabolite of MDEA formed via CYP2D6-mediated O-demethylenation followed by COMT-catalyzed 3-O-methylation [1]. The deuterated internal standard compensates for matrix effects in plasma (recovery variability 91–114% with deuterated IS versus 36–130% with non-deuterated surrogates) [2], enabling validated quantification at the low ng/mL concentrations required for zero-tolerance drug-driving legislation and post-mortem toxicology investigations.

Pharmaceutical Impurity Profiling: Quantification of Oxolinic Acid-Related Substances in API Release Testing

N-Ethyl-3,4-(methylenedioxy)aniline serves as a key synthetic intermediate in the manufacture of oxolinic acid, a first-generation quinolone antibiotic used in veterinary medicine. N-Ethyl-3,4-(methylenedioxy)aniline-d5 enables accurate quantification of residual starting material or process-related impurities in oxolinic acid active pharmaceutical ingredient (API) batches per ICH Q3A guidelines [1]. The d5-labeled standard provides the 5-Da mass shift necessary for LC-MS/MS detection without interference from the API matrix or excipients, ensuring that impurity levels remain below the 0.10% reporting threshold for drug substances.

Environmental Monitoring: Quantification of Amphetamine-Derived Emerging Contaminants in Wastewater

Wastewater-based epidemiology (WBE) studies utilize N-ethyl-3,4-(methylenedioxy)aniline-d5 as an internal standard for quantifying amphetamine-class drug residues in influent and effluent samples. Matrix effects in untreated wastewater are severe, with reported ionization suppression of up to 30% signal drop even with optimized SPE cleanup [1]. The use of a deuterated internal standard that co-elutes precisely with the target analyte reduces inter-sample variability to RSD values of 1.5–4.4% and enables limits of detection in the sub-ng/L range [2], which is essential for detecting community-level drug consumption trends and evaluating wastewater treatment plant removal efficiency.

Clinical Pharmacokinetic Studies: In Vitro Metabolism and Drug-Drug Interaction Assessment

In drug development and academic pharmacology, N-ethyl-3,4-(methylenedioxy)aniline-d5 supports quantitative in vitro metabolism studies using human liver microsomes or recombinant CYP isoforms. The deuterium label positioned on the N-ethyl moiety remains stable during CYP2D6-, CYP1A2-, CYP2B6-, and CYP3A4-mediated oxidative metabolism [1], avoiding the H/D back-exchange artifacts that can compromise quantification when ring-deuterated standards are employed. This stability is particularly important for determining Michaelis-Menten kinetic parameters (Km, Vmax) and assessing time-dependent inhibition in drug-drug interaction screening.

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